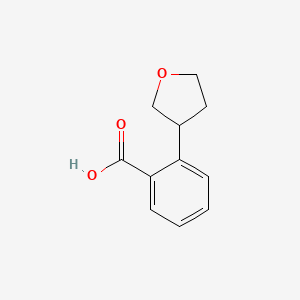

2-(Tetrahydrofuran-3-yl)benzoic acid

Description

2-(Tetrahydrofuran-3-yl)benzoic acid is a benzoic acid derivative featuring a tetrahydrofuran (THF) ring substituted at the third position of the furan moiety. This compound combines the aromatic carboxylic acid group of benzoic acid with the oxygen-containing heterocyclic structure of tetrahydrofuran, resulting in unique physicochemical and biological properties. Structural analysis of such compounds often employs programs like SHELX for crystallographic refinement, a widely recognized tool in small-molecule and macromolecular crystallography .

Properties

IUPAC Name |

2-(oxolan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUSPOIDJOQEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)benzoic acid typically involves the following steps:

Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.

Attachment to Benzoic Acid: The tetrahydrofuran ring is then attached to the benzoic acid moiety through a Friedel-Crafts acylation reaction, using an acid chloride derivative of benzoic acid and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol or benzaldehyde.

Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-(Tetrahydrofuran-3-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s ability to penetrate biological membranes, while the benzoic acid moiety can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical behavior of 2-(Tetrahydrofuran-3-yl)benzoic acid can be contextualized by comparing it to benzoic acid derivatives with analogous substituents. Key compounds for comparison include 2-Benzoylbenzoic acid , 2-(4-methylbenzoyl)benzoic acid , 2-(4-methoxybenzoyl)benzoic acid , and methylbenzoic acid , as detailed below:

Table 1: Comparative Analysis of Benzoic Acid Derivatives

| Compound Name | Substituent | Molecular Weight (g/mol) | ΔGbinding (kcal/mol) | Key Interactions (Receptor Residues) |

|---|---|---|---|---|

| 2-Benzoylbenzoic acid | Benzoyl (-C₆H₅CO-) | 242.23 | -6.2 | Arg247, Glu148, Ser129 |

| 2-(4-Methylbenzoyl)benzoic acid | 4-Methylbenzoyl | 256.26 | -7.1 | Tyr220, Asp278, His66 |

| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxybenzoyl | 272.26 | -7.4 | Glu148, Ser129, Arg247 |

| Methylbenzoic acid | Methyl (-CH₃) | 136.15 | Not reported | Simple hydrophobic interactions |

| This compound | Tetrahydrofuran-3-yl | ~192.21* | Not reported | Predicted: Polar (ether O), hydrophobic (THF ring) |

*Calculated based on molecular formula (C₁₁H₁₂O₃).

Key Findings:

Substituent Effects on Binding Affinity :

- Derivatives with electron-donating groups (e.g., methyl, methoxy) on the benzoyl moiety exhibit stronger binding (lower ΔGbinding) to taste receptors (T1R3) compared to unsubstituted benzoyl analogs . For instance, 2-(4-methoxybenzoyl)benzoic acid shows a ΔGbinding of -7.4 kcal/mol, likely due to enhanced hydrogen bonding via the methoxy group.

- The tetrahydrofuran-3-yl group in the target compound introduces both polar (ether oxygen) and hydrophobic (THF ring) interactions. While direct ΔGbinding data are unavailable, its structural similarity to methoxy-substituted analogs suggests moderate receptor affinity.

Solubility and Reactivity :

- The THF ring may improve solubility in polar solvents compared to purely aromatic substituents (e.g., benzoyl). However, this could reduce lipid membrane permeability relative to methylbenzoic acid .

- Methylbenzoic acid, with its simple methyl group, lacks the steric and electronic complexity of THF or benzoyl substituents, resulting in weaker receptor interactions .

Synthetic and Functional Applications :

- Compounds like 2-(4-methoxybenzoyl)benzoic acid and methylbenzoic acid are used as intermediates in pharmaceuticals and agrochemicals (e.g., sulfonylurea herbicides in ) . The THF-substituted variant may serve similar roles but with modified bioavailability due to its heterocyclic structure.

Biological Activity

2-(Tetrahydrofuran-3-yl)benzoic acid, a compound characterized by the combination of a benzoic acid moiety and a tetrahydrofuran ring, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzoic acid group (aromatic) linked to a tetrahydrofuran ring (cyclic ether), which influences its solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against specific bacteria |

| Anticancer | Inhibits proliferation in cancer cells |

| Enzyme Modulation | Potential interaction with proteolytic enzymes |

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.

- Membrane Penetration : The tetrahydrofuran moiety enhances the compound's ability to cross biological membranes, facilitating its interaction with intracellular targets.

- Hydrogen Bonding : The benzoic acid component may participate in hydrogen bonding with target molecules, influencing their function.

Case Studies

Several studies have evaluated the biological activity of related benzoic acid derivatives, providing insights into the potential effects of this compound.

- Study on Proteasome Activity : A study demonstrated that benzoic acid derivatives could enhance proteasome activity in human fibroblasts, suggesting similar potential for this compound .

- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of various benzoic acid derivatives, indicating that structural modifications can significantly impact bioactivity .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain bacterial strains, demonstrating its potential as an antimicrobial agent.

- Cytotoxicity Tests : Initial cytotoxicity assessments indicate low toxicity levels in normal cell lines, suggesting a favorable safety profile for further development .

Table 2: Research Findings Overview

| Study Type | Findings |

|---|---|

| In Vitro Antimicrobial | Effective against specific bacteria |

| Cytotoxicity | Low toxicity in normal cell lines |

| Enzyme Activity | Potential modulation of proteasome activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.